molecular formula C13H6F3IO B1324082 3-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-48-5

3-Iodo-3',4',5'-trifluorobenzophenone

Cat. No. B1324082
M. Wt: 362.08 g/mol
InChI Key: DEHJLXJCWINXBB-UHFFFAOYSA-N
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Description

3-Iodo-3’,4’,5’-trifluorobenzophenone, also known as (3-iodophenyl) (3,4,5-trifluorophenyl)methanone, is a chemical compound with the molecular formula C13H6F3IO and a molecular weight of 362.09 . It is a product of Rieke Metals, Inc .


Molecular Structure Analysis

The InChI code for 3-Iodo-3’,4’,5’-trifluorobenzophenone is 1S/C13H6F3IO/c14-10-5-8 (6-11 (15)12 (10)16)13 (18)7-2-1-3-9 (17)4-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Iodo-3’,4’,5’-trifluorobenzophenone has a molecular weight of 362.09 .

Scientific Research Applications

Microwave-Assisted Arylation

  • The arylation of iodophenols, including 3-iodo variants, can be performed using microwave conditions. This method, detailed by Bálint et al. (2013), shows that such reactions can be efficiently carried out in the presence of K2CO3 in DMF, with the use of phase transfer catalysts in some cases (Bálint et al., 2013).

Electrophilic Cyclization in Selenophene Synthesis

  • Schumacher et al. (2010) describe a synthesis method for highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides, using electrophilic agents like I2, ICl, and PhSeBr. This study highlights the use of iodinated compounds in complex synthesis processes (Schumacher et al., 2010).

Identification and Control of Iodinated Disinfection Byproducts

  • Research by Pan et al. (2016) sheds light on the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized salt. This study is significant in understanding the chemical reactions and potential health implications of I-DBPs in everyday environments (Pan et al., 2016).

Chemistry of Polyvalent Iodine

  • A comprehensive review by Zhdankin and Stang (2008) covers the explosive development in the chemistry of polyvalent iodine compounds, including those related to 3-Iodo-3',4',5'-trifluorobenzophenone. These iodine derivatives are used in various oxidative transformations in organic synthesis due to their oxidizing properties and environmental friendliness (Zhdankin & Stang, 2008).

Suzuki Cross-Coupling Reactions

  • The study by Chaumeil et al. (2000) demonstrates the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodinated benzoic acid derivatives, optimizing the process to obtain biaryls in good yield. This study provides insights into complex chemical reactions where iodinated compounds play a crucial role (Chaumeil et al., 2000).

Continuous Flow Iodination

  • Research by Dunn et al. (2018) focuses on the iodination of specific benzonitriles under continuous flow conditions, offering insights into the synthesis of iodinated compounds and their potential applications in various industrial processes (Dunn et al., 2018).

properties

IUPAC Name

(3-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-2-1-3-9(17)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJLXJCWINXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-3',4',5'-trifluorobenzophenone

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